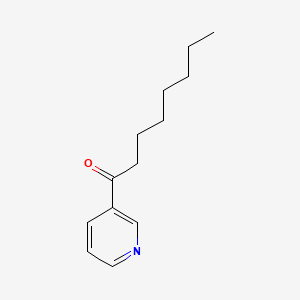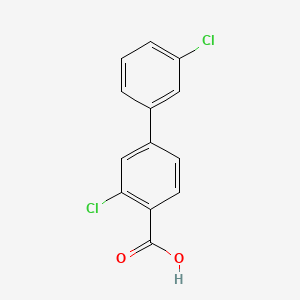
2-Chloro-4-(3-chlorophenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-(3-chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O2 . It forms complexes with europium and terbium, exhibiting photoluminescence properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study focused on the design, synthesis, and in vitro biological evaluation of virtual hit derivatives .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-chlorophenyl)benzoic acid” can be represented by the formula C13H8Cl2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in 5% NaOH aqueous solution in the presence of various catalysts .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-(3-chlorophenyl)benzoic acid” is 267.11 g/mol . Other physical and chemical properties such as solubility, pKa, and others are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Antifungal Activity of Salicylanilides and Their Esters
- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .
-
Synthesis of Promising SGLT2 Inhibitors
- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .
- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
- Results: These inhibitors could potentially reduce body weight and lower blood pressure .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Antifungal Activity of Salicylanilides and Their Esters
- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .
-
Synthesis of Promising SGLT2 Inhibitors
- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .
- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
- Results: These inhibitors could potentially reduce body weight and lower blood pressure .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(3-chlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBPEJPVAVIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689560 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chlorophenyl)benzoic acid | |
CAS RN |
1261981-20-7 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

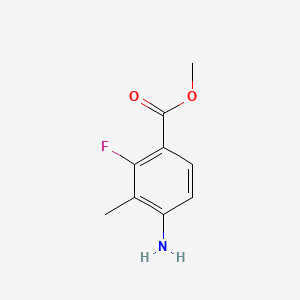

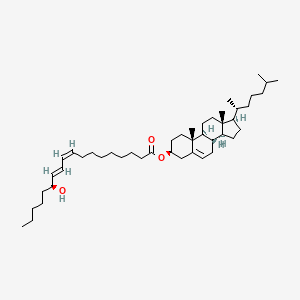
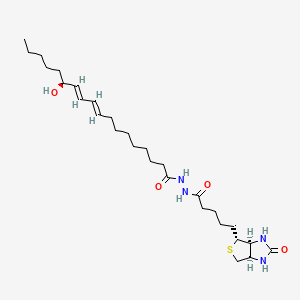
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
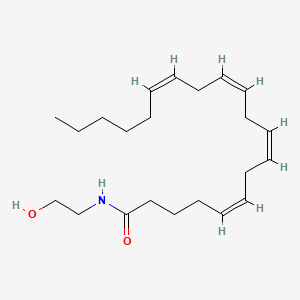
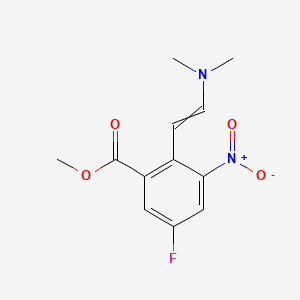
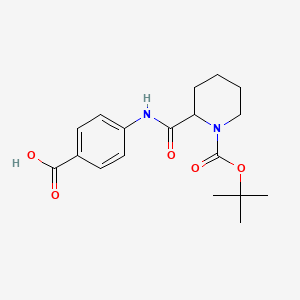

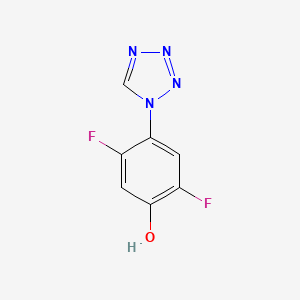


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)
